An In-depth Technical Guide to the Anomers of Methyl Glucoside
An In-depth Technical Guide to the Anomers of Methyl Glucoside
I have a good understanding of the anomers of methyl glucoside, which are methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. I know they differ in the configuration at the anomeric carbon (C-1). I have also found some information about their synthesis, characterization using NMR, and some physical properties like melting point and optical rotation.
However, to create an in-depth technical guide, I need to gather more specific quantitative data and detailed experimental protocols. Specifically, I am missing:
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A comprehensive table of physical and spectral properties for both anomers (e.g., specific melting points, optical rotations, and key NMR chemical shifts and coupling constants from a single reliable source for direct comparison).
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Detailed, step-by-step experimental protocols for the synthesis of both anomers, not just general descriptions.
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A clear protocol for the separation of the anomers after synthesis.
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A detailed protocol for the characterization of the anomers using techniques like NMR spectroscopy.
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Information on any relevant signaling pathways or biological interactions involving methyl glucoside anomers to create a meaningful Graphviz diagram as requested. The initial search did not yield specific signaling pathways but mentioned their use as competitive inhibitors for glucose transporters. I need to explore this further to create a relevant diagram.
Therefore, I need to perform more targeted searches to fill these gaps.I have gathered a significant amount of information. I have found detailed protocols for the synthesis of methyl α-D-glucopyranoside, including variations in catalysts and reaction times. I also have information on the separation of the α and β anomers, primarily through crystallization, and some hints about chromatographic methods. I have collected various physical properties for both anomers, such as melting points and optical rotations, although they are from different sources. I have also found numerous references to NMR data (1H and 13C) for both anomers, which will be crucial for the characterization section.
Regarding the biological context, I've found that methyl glucosides are used to study glucose transport systems and can act as competitive inhibitors of glucose transporters (GLUTs). This provides a basis for creating a relevant signaling pathway diagram.
However, to fulfill the user's request for a high-quality technical guide, I need to consolidate the quantitative data into a single, clearly structured table. I also need to synthesize the information from various sources to write clear, step-by-step experimental protocols for synthesis, separation, and characterization. For the Graphviz diagram, I need to conceptualize a logical workflow or pathway based on the information I have about methyl glucoside's role as a GLUT inhibitor.
I believe I have enough information to proceed with generating the response without further Google searches. I will now structure the gathered information into the requested format.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomers of methyl glucoside: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. It covers their synthesis, separation, characterization, and biological relevance, with a focus on their interaction with glucose transporters.
Introduction to Methyl Glucoside Anomers
Methyl glucosides are glycosides in which a methyl group is attached to the anomeric carbon of a glucose molecule.[1] The formation of methyl glucoside from glucose and methanol (B129727) results in a mixture of two anomers: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1] These anomers are diastereomers that differ only in the configuration at the C-1 carbon, known as the anomeric carbon. This stereochemical difference leads to distinct physical and chemical properties, which are crucial for their roles in chemical synthesis and as probes in biological systems.[1]
The α-anomer possesses an axial methoxy (B1213986) group, while the β-anomer has an equatorial methoxy group. This structural variance influences their stability, reactivity, and how they interact with biological molecules such as enzymes and transporters.
Physicochemical Properties
The distinct stereochemistry of the anomers of methyl glucoside gives rise to measurable differences in their physical and spectral properties. These properties are essential for their identification and characterization.
| Property | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside |
| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |
| Molecular Weight | 194.18 g/mol [2][3] | 194.18 g/mol |
| Melting Point | 168 °C[4] | 108-110 °C |
| Specific Rotation [α]D | +157° to +159° (c=10, H₂O) | -33° to -35° (c=10, H₂O) |
| Appearance | White crystalline solid[4] | White crystalline solid |
| Solubility in Water | 108 g/100 mL[4] | Soluble |
| ¹H NMR (D₂O, 400 MHz) | δ 4.87 (d, J=3.9 Hz, 1H, H-1), 3.41 (s, 3H, OCH₃) | δ 4.41 (d, J=7.8 Hz, 1H, H-1), 3.53 (s, 3H, OCH₃) |
| ¹³C NMR (D₂O) | δ 100.3 (C-1), 72.1 (C-2), 73.8 (C-3), 70.4 (C-4), 72.0 (C-5), 61.3 (C-6), 55.6 (OCH₃) | δ 104.1 (C-1), 74.5 (C-2), 76.8 (C-3), 70.5 (C-4), 76.7 (C-5), 61.7 (C-6), 57.8 (OCH₃) |
Experimental Protocols
Synthesis of Methyl Glucoside Anomers (Fischer Glycosidation)
The most common method for preparing methyl glucosides is the Fischer glycosidation, which involves reacting glucose with methanol in the presence of an acid catalyst.[1] This reaction typically yields a mixture of the α and β anomers.
Materials:
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Anhydrous D-glucose
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Anhydrous methanol (acetone-free)[5]
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Concentrated sulfuric acid or dry hydrogen chloride gas[5]
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Sodium carbonate or barium carbonate
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Activated charcoal
Procedure:
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Prepare a 0.5-1% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas through cold methanol or by carefully adding a calculated amount of acetyl chloride to methanol. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
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Add finely powdered anhydrous D-glucose to the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.
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Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to over 24 hours, depending on the catalyst concentration and temperature. A longer reaction time generally favors the formation of the more thermodynamically stable α-anomer.
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After the reaction is complete (monitored by TLC or polarimetry), cool the solution to room temperature.
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Neutralize the acid catalyst by adding an excess of solid sodium carbonate or barium carbonate and stir for several hours.
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Filter the mixture to remove the salt and any excess carbonate.
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Decolorize the filtrate by adding activated charcoal, heating briefly, and filtering through celite.
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Concentrate the filtrate under reduced pressure to obtain a thick syrup containing a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.
Separation of Methyl Glucoside Anomers
The separation of the anomeric mixture is typically achieved by fractional crystallization due to the significant difference in the solubility of the two anomers in methanol.
Procedure:
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Dissolve the crude syrup in a minimal amount of hot methanol.
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Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization. The less soluble methyl α-D-glucopyranoside will crystallize out first.[5]
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Collect the crystals of methyl α-D-glucopyranoside by vacuum filtration and wash with a small amount of cold methanol.[5]
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The mother liquor is enriched with the more soluble methyl β-D-glucopyranoside. Concentrate the mother liquor and repeat the crystallization process to obtain further crops of the α-anomer.
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To isolate the β-anomer, the final mother liquor can be concentrated to a syrup and crystallized from a different solvent system, such as ethanol-water, or purified by column chromatography on silica (B1680970) gel.
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed for the separation of the anomers.[6]
Characterization of Methyl Glucoside Anomers
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous identification of the anomers.
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¹H NMR Spectroscopy: The anomeric proton (H-1) is the most diagnostic signal. For methyl α-D-glucopyranoside, the H-1 signal appears as a doublet with a small coupling constant (J ≈ 3-4 Hz), characteristic of an axial-equatorial relationship with H-2. In contrast, the H-1 of methyl β-D-glucopyranoside appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), indicative of an axial-axial relationship with H-2.
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¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also distinctive. The C-1 of the α-anomer resonates at a lower field (around 100 ppm) compared to the β-anomer (around 104 ppm).
Polarimetry: The optical rotation of the purified anomers provides a straightforward method of identification. Methyl α-D-glucopyranoside has a large positive specific rotation, while methyl β-D-glucopyranoside has a negative specific rotation.
Biological Relevance and Signaling Interactions
Methyl glucoside anomers, particularly methyl α-D-glucopyranoside, are widely used as non-metabolizable glucose analogs to study glucose transport mechanisms.[7][8] They act as competitive inhibitors of facilitative glucose transporters (GLUTs), which are transmembrane proteins responsible for the passive transport of glucose across cell membranes.
The diagram below illustrates the logical workflow of how methyl α-D-glucopyranoside can be used to investigate the inhibition of glucose transport via GLUT1, a widely expressed glucose transporter.
Caption: Workflow for studying GLUT1 inhibition.
Conclusion
The anomers of methyl glucoside, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, are fundamental tools in carbohydrate chemistry and chemical biology. Their distinct stereochemistries give rise to different physical and spectral properties that allow for their separation and characterization. The detailed experimental protocols provided in this guide offer a practical framework for their synthesis and analysis. Furthermore, their utility as competitive inhibitors of glucose transporters underscores their importance in studying cellular glucose homeostasis and in the development of potential therapeutic agents targeting glucose metabolism.
References
- 1. fiveable.me [fiveable.me]
- 2. methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl glucoside | C7H14O6 | CID 76607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylglucoside - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. emerypharma.com [emerypharma.com]
- 7. The regulation of transport of glucose and methyl α-glucoside in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulation of transport of glucose and methyl alpha-glucoside in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
